Butonate

mutagenicity genotoxicity DNA repair

Butonate (CAS 126-22-7), chemically designated as O,O-dimethyl-(1-n-butyryloxy-2,2,2-trichloroethyl)phosphonate, is a fatty acid ester-class organophosphate compound with the molecular formula C8H14Cl3O5P and a molar mass of 327.53 g/mol. Originally developed as an insecticide and veterinary anthelmintic, butonate functions as a cholinesterase inhibitor and has been investigated for activity against nematodes, schistosomes, and ectoparasites.

Molecular Formula C8H14Cl3O5P
Molecular Weight 327.5 g/mol
CAS No. 126-22-7
Cat. No. B1668107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButonate
CAS126-22-7
Synonymsutonate
Pedix PE 50
tribufon
tribuphon
Molecular FormulaC8H14Cl3O5P
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC
InChIInChI=1S/C8H14Cl3O5P/c1-4-5-6(12)16-7(8(9,10)11)17(13,14-2)15-3/h7H,4-5H2,1-3H3
InChIKeyBKAQXYNWONVOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMiscible with most organic solvents
DEODORIZED KEROSENE DISSOLVES 2-3%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butonate (CAS 126-22-7) for Research Use: Organophosphate Anthelmintic and Insecticide


Butonate (CAS 126-22-7), chemically designated as O,O-dimethyl-(1-n-butyryloxy-2,2,2-trichloroethyl)phosphonate, is a fatty acid ester-class organophosphate compound with the molecular formula C8H14Cl3O5P and a molar mass of 327.53 g/mol [1]. Originally developed as an insecticide and veterinary anthelmintic, butonate functions as a cholinesterase inhibitor and has been investigated for activity against nematodes, schistosomes, and ectoparasites [2]. It is structurally distinguished from related organophosphates such as trichlorfon (metrifonate) and dichlorvos by its n-butyryloxy ester side chain, which confers distinct metabolic and toxicological properties [3].

Why Butonate Cannot Be Substituted with Trichlorfon or Dichlorvos in Research Protocols


Although butonate, trichlorfon, and dichlorvos share a common organophosphate backbone and acetylcholinesterase inhibitory mechanism, their divergent metabolic fates, genotoxicity profiles, and environmental behaviors preclude interchangeable use in controlled research settings. Butonate's n-butyryloxy ester moiety fundamentally alters its degradation pathway, yielding a distinct metabolite spectrum that includes vinylbutonate rather than the direct dichlorvos activation observed with trichlorfon [1]. Most critically, butonate demonstrates a complete absence of mutagenic activity and DNA damage in bacterial test systems, whereas both trichlorfon and dichlorvos are confirmed genotoxic agents under identical assay conditions [2]. These differences extend to practical handling considerations: butonate exhibits intermediate volatility between trichlorfon and dichlorvos and distinct photodegradation susceptibility, directly impacting experimental reproducibility in environmental fate studies [3].

Butonate Evidence Guide: Quantitative Differentiation from Trichlorfon and Dichlorvos


Genotoxicity Profile: Absence of Mutagenicity and DNA Damage in Bacterial Assays

In a systematic evaluation of six organophosphate insecticides using the rec-type repair test with Proteus mirabilis (strains PG713 rec− hcr− and PG273 wild type) and point mutation assays in Salmonella typhimurium TA100, butonate exhibited no detectable mutagenicity or DNA-damaging activity. By contrast, both trichlorfon and dichlorvos induced base pair substitutions and DNA damage under identical experimental conditions [1].

mutagenicity genotoxicity DNA repair biosafety

In Vivo DNA Methylation Capacity: 10-Fold Lower than Dichlorvos

Following intraperitoneal administration to male mice, the N-7 guanine methylating capability of butonate was quantified relative to structurally related organophosphates. The methylating capacity toward N-7 of guanine in nucleic acids was established in the approximate ratio of 100:10:25 for dichlorvos, butonate, and trichlorfon, respectively [1]. Additionally, the excretion half-life of 7-methylguanine from liver nucleic acids following butonate administration was measured at 2.0 hours, compared to less than 24 hours calculated for trichlorfon in the whole body [2].

DNA methylation in vivo toxicology alkylation pharmacokinetics

Metabolic Pathway Divergence: Formation of Vinylbutonate vs. Dichlorvos Activation

The metabolic fate of butonate differs fundamentally from that of trichlorfon. While trichlorfon undergoes non-enzymatic rearrangement to form the active cholinesterase inhibitor dichlorvos, butonate is metabolized primarily by deacylation via trichlorfon and demethylation to yield vinylbutonate as a novel, distinct metabolite [1]. In blood and milk residue analysis, the concentration gradient follows the order: trichlorfon > vinylbutonate > butonate > dichlorvos [2]. This indicates that butonate generates negligible dichlorvos in vivo, in marked contrast to trichlorfon.

drug metabolism metabolic activation toxicokinetics pro-drug

Physicochemical and Environmental Fate Profile: Intermediate Volatility and Photostability

The physicochemical properties of butonate position it between trichlorfon and dichlorvos in terms of environmental behavior. Evaporation from plant surfaces increases in the order: trichlorfon < butonate < dichlorvos [1]. Notably, following butonate application, only a minor fraction of evaporating insecticidal compounds consists of dichlorvos, whereas dichlorvos is the sole evaporating compound from plants treated with trichlorfon [1]. Under 5 hours of UV irradiation on glass plates, photodegradation rates were 30% for butonate, compared to 100% for dichlorvos and 7% for trichlorfon [1].

environmental fate volatility photodegradation analytical chemistry

Anthelmintic Efficacy Spectrum: Species-Selective Activity in Equine Parasites

Critical tests in naturally infected horses administered oral butonate at 28 mg/kg body weight demonstrated marked species-selectivity in anthelmintic efficacy. Mean efficacy against Parascaris equorum was 97.3% and against Gasterophilus spp. (bot larvae) was 97.4%. In contrast, efficacy against Strongylus spp. was only 16.8%, against small strongyles 8.0%, and against Oxyuris equi 34.6% [1]. Mild transitory diarrhea occurred in 3 of the treated horses; no other adverse effects were observed [1].

anthelmintic parasitology efficacy veterinary

Recommended Research and Industrial Applications for Butonate (CAS 126-22-7)


Negative Control Compound in Organophosphate Genotoxicity and Mutagenicity Assays

Butonate's confirmed absence of mutagenic activity and DNA damage in bacterial test systems, established through direct comparison with genotoxic organophosphates dichlorvos and trichlorfon [1], positions it as an ideal negative control compound. Researchers investigating structure-activity relationships in organophosphate genotoxicity can use butonate to distinguish alkylation-dependent mutagenesis from alternative mechanisms. Its intermediate methylation capacity (10% that of dichlorvos) provides a calibrated benchmark for dose-response studies of DNA alkylation in vivo [2].

Metabolic Pathway Studies Requiring Dichlorvos-Free Organophosphate Exposure

For investigations of organophosphate toxicokinetics where the confounding presence of dichlorvos must be avoided, butonate offers a metabolic profile fundamentally distinct from trichlorfon. Butonate undergoes deacylation and demethylation to yield vinylbutonate as a primary metabolite, generating only trace amounts of dichlorvos [1]. The established residue gradient (trichlorfon > vinylbutonate > butonate > dichlorvos) [2] enables precise quantification in biological matrices, making butonate suitable for pharmacokinetic modeling of organophosphate metabolism independent of the dichlorvos activation pathway.

Environmental Fate Studies of Intermediate-Volatility Organophosphates

Butonate occupies a quantifiable intermediate position in the volatility and photodegradation spectrum between trichlorfon (low volatility, high photostability) and dichlorvos (high volatility, rapid photodegradation) [1]. Its 30% photodegradation under 5-hour UV exposure and distinctive evaporation profile make it a valuable reference compound for calibrating environmental fate models, validating analytical detection methods, and designing controlled studies of organophosphate persistence in plant and surface matrices [1].

Targeted Ascaricidal and Boticidal Research in Equine Parasitology

In equine parasitology research, butonate serves as a species-selective investigational agent with demonstrated high efficacy against Parascaris equorum (97.3%) and Gasterophilus spp. (97.4%), contrasted with minimal activity against strongyles [1]. This differential susceptibility profile supports butonate's use in comparative efficacy studies designed to elucidate mechanisms of parasite-specific drug response, rather than as a broad-spectrum therapeutic agent.

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